REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[OH-].[Na+].[CH2:10]([S:14]([O-:17])(=[O:16])=[O:15])[C:11](=[CH2:13])[CH3:12].[Na+].OO.S(OOS([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+]>O>[C:1]([OH:6])(=[O:7])/[CH:2]=[CH:3]\[C:4]([OH:15])=[O:5].[CH2:10]([S:14]([OH:17])(=[O:16])=[O:15])[C:11](=[CH2:12])[CH3:13] |f:1.2,3.4,6.7.8|
|
Name
|
|
Quantity
|
196 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
150 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
117 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
94.8 g
|
Type
|
reactant
|
Smiles
|
C(C(C)=C)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with the same devices as in Example 1
|
Type
|
WAIT
|
Details
|
After aging for 1 h
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
over 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C/C(=O)O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)=C)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |